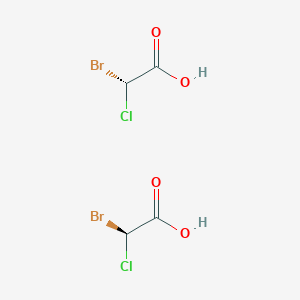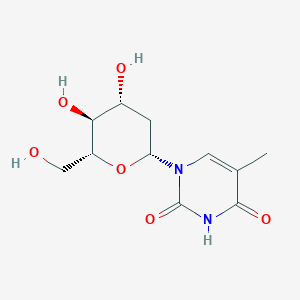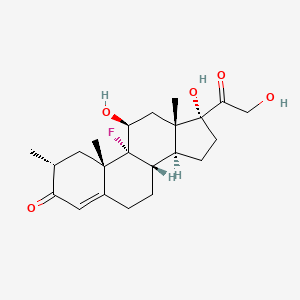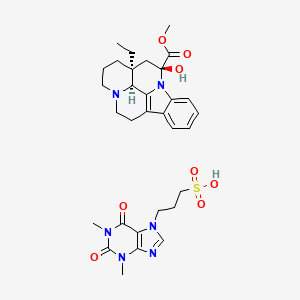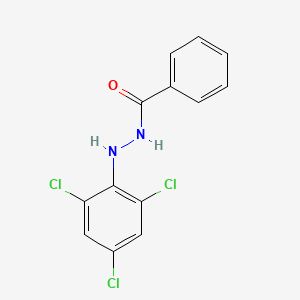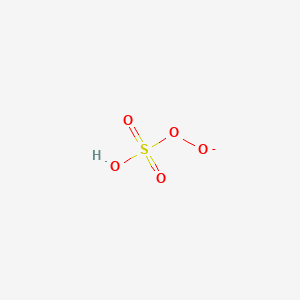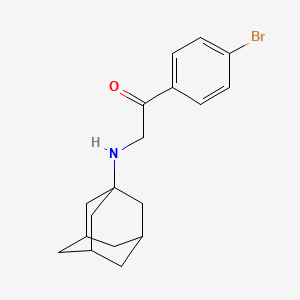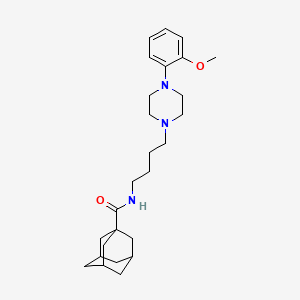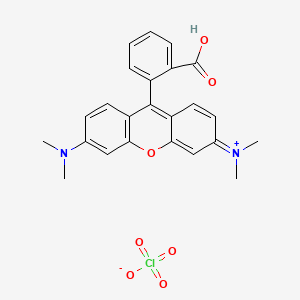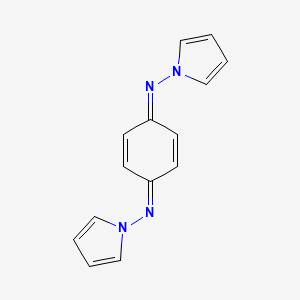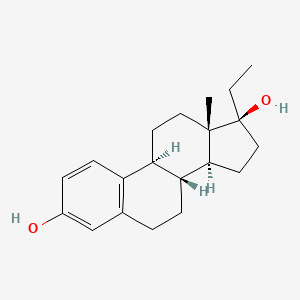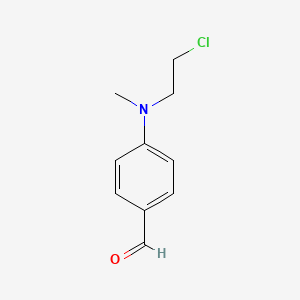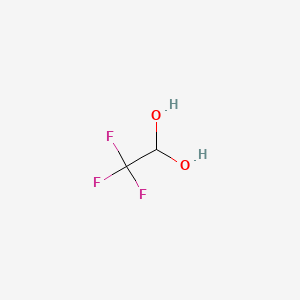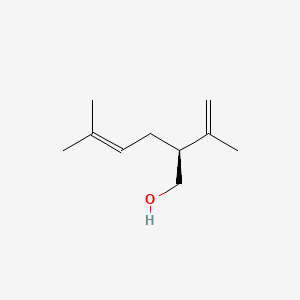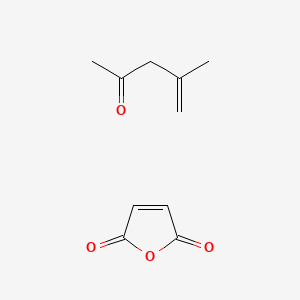
Furan-2,5-dione;4-methylpent-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2,5-dione;4-methylpent-4-en-2-one is a synthetic polymer with the molecular formula C10H12O4 and a molecular weight of 196.19988 . This compound is known for its unique chemical properties and versatility in various applications, making it a valuable material in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;4-methylpent-4-en-2-one typically involves the copolymerization of 4-methyl-2-pentenoyl and maleic anhydride monomers. The reaction is carried out under controlled conditions, often using radical initiators to facilitate the polymerization process . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the molecular weight and properties of the resulting copolymer.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization techniques. These methods ensure consistent quality and high yield of the copolymer. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification steps to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2,5-dione;4-methylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can modify the copolymer’s structure, affecting its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups, enhancing the copolymer’s applicability in different fields .
Wissenschaftliche Forschungsanwendungen
Furan-2,5-dione;4-methylpent-4-en-2-one has a wide range of applications in scientific research, including:
Chemistry: The copolymer is used as a precursor for synthesizing advanced materials with tailored properties.
Biology: In biological research, the copolymer is employed in the development of biomaterials, drug delivery systems, and tissue engineering scaffolds.
Medicine: The copolymer is explored for its potential in drug formulation and controlled release systems.
Industry: In industrial applications, the copolymer is used in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Furan-2,5-dione;4-methylpent-4-en-2-one involves its interaction with molecular targets and pathways. The copolymer’s functional groups enable it to form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic Anhydride Copolymer: Similar to Furan-2,5-dione;4-methylpent-4-en-2-one, maleic anhydride copolymer is widely used in various applications.
Poly(methyl methacrylate-co-maleic anhydride): This copolymer shares some similarities with this compound but differs in its monomer composition.
Uniqueness
The uniqueness of this compound lies in its ability to undergo specific chemical modifications and its versatility in various applications.
Eigenschaften
CAS-Nummer |
89458-64-0 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
furan-2,5-dione;4-methylpent-4-en-2-one |
InChI |
InChI=1S/C6H10O.C4H2O3/c1-5(2)4-6(3)7;5-3-1-2-4(6)7-3/h1,4H2,2-3H3;1-2H |
InChI-Schlüssel |
LJIRJSABOPVORG-UHFFFAOYSA-N |
SMILES |
CC(=C)CC(=O)C.C1=CC(=O)OC1=O |
Kanonische SMILES |
CC(=C)CC(=O)C.C1=CC(=O)OC1=O |
Synonyme |
4-methyl-2-pentenoyl maleic anhydride copolymer MP-MA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


